molecular formula C10H12N4 B3009782 1-benzyl-N-methyl-1H-1,2,3-triazol-4-amine CAS No. 2309463-48-5

1-benzyl-N-methyl-1H-1,2,3-triazol-4-amine

Cat. No.: B3009782
CAS No.: 2309463-48-5
M. Wt: 188.234
InChI Key: DYTZXKWPVUWABS-UHFFFAOYSA-N
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Description

1-Benzyl-N-methyl-1H-1,2,3-triazol-4-amine is a compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its stability and versatility in various chemical reactions, making it a valuable ligand in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-N-methyl-1H-1,2,3-triazol-4-amine can be synthesized through a multi-step process involving the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-N-methyl-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-N-methyl-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-N-methyl-1H-1,2,3-triazol-4-amine involves its ability to stabilize metal ions in coordination complexes. The triazole ring provides a strong binding site for metal ions, preventing their disproportionation and oxidation. This stabilization enhances the catalytic activity of the metal ions in various chemical reactions .

Comparison with Similar Compounds

    Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methylamine: This compound has three triazole rings and is used as a ligand in coordination chemistry.

    1-Benzyl-1H-1,2,3-triazole: A simpler triazole compound with similar binding properties.

    1-Methyl-1H-1,2,3-triazole: Another triazole derivative with different substituents.

Uniqueness: 1-Benzyl-N-methyl-1H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern, which provides distinct binding properties and reactivity. Its ability to stabilize metal ions without requiring an inert atmosphere or anhydrous conditions makes it particularly valuable in various chemical applications .

Properties

IUPAC Name

1-benzyl-N-methyltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-11-10-8-14(13-12-10)7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTZXKWPVUWABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CN(N=N1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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